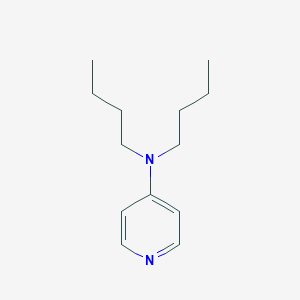![molecular formula C11H8N4O2 B189421 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 4074-58-2](/img/structure/B189421.png)
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione, also known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons in the brain. This unique property has made MPTP a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. In
作用机制
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is converted to MPP+ by MAO-B in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to cell death and the degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has also been shown to cause mitochondrial dysfunction and oxidative stress, which may contribute to the pathogenesis of other neurodegenerative disorders.
实验室实验的优点和局限性
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several advantages for lab experiments. It is a selective neurotoxin that specifically targets dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has a rapid onset of action and produces consistent and reproducible results. However, 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has several limitations. It is highly toxic and requires careful handling and disposal. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has a narrow therapeutic window, making it difficult to use in clinical settings.
未来方向
There are several future directions for the study of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione. One area of research is the development of new neuroprotective agents that can prevent or reverse the neurotoxic effects of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione. Another area of research is the use of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, the development of new animal models that more closely resemble the pathogenesis of Parkinson's disease may provide new insights into the disease and potential treatments.
合成方法
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione can be synthesized through a multi-step process starting from pyrimidine-2,4,6-trione. The first step involves the reaction of pyrimidine-2,4,6-trione with methylamine to form 2,4-diamino-6-methylpyrimidine. This intermediate is then reacted with 2-bromo-1,3-benzodioxole to form 2-(2-bromo-1,3-benzodioxol-5-yl)-4,6-diamino-5-methylpyrimidine. The final step involves the oxidation of the bromine to form 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione.
科学研究应用
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has been widely used in scientific research to study the pathogenesis of Parkinson's disease. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a prodrug that is converted to its active metabolite, MPP+, by monoamine oxidase B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death. This mechanism of action closely resembles the pathogenesis of Parkinson's disease, which is characterized by the selective degeneration of dopaminergic neurons in the substantia nigra.
属性
CAS 编号 |
4074-58-2 |
|---|---|
产品名称 |
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione |
分子式 |
C11H8N4O2 |
分子量 |
228.21 g/mol |
IUPAC 名称 |
10-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H8N4O2/c1-15-7-5-3-2-4-6(7)12-8-9(15)13-11(17)14-10(8)16/h2-5H,1H3,(H,14,16,17) |
InChI 键 |
XJMWKAJCIMJIJK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
规范 SMILES |
CN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
同义词 |
10-methylisoalloxazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



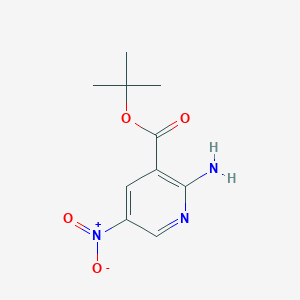


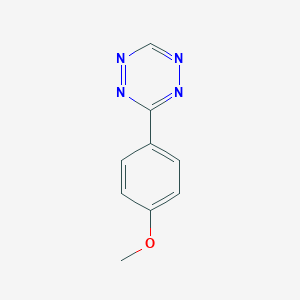
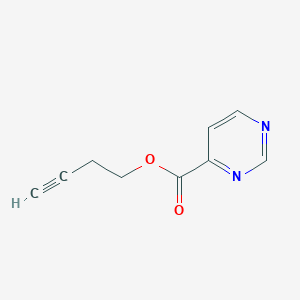
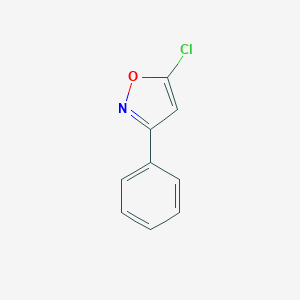
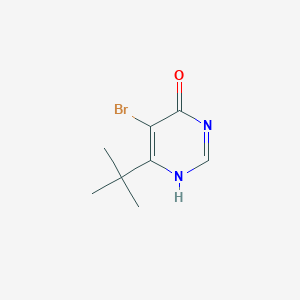
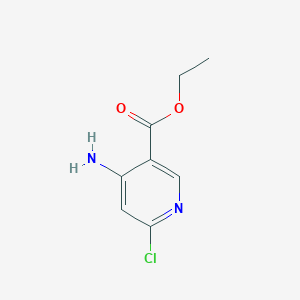
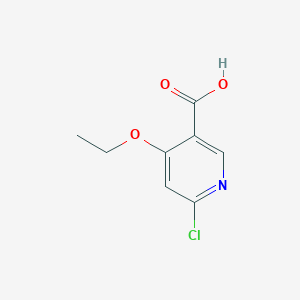
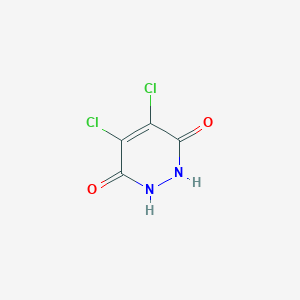
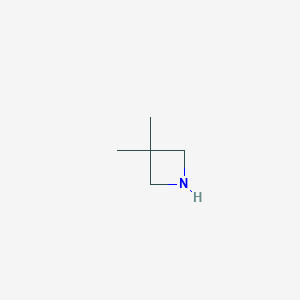
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B189358.png)

